molecular formula C14H23N5O2 B2608185 7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941886-15-3

7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2608185
CAS RN: 941886-15-3
M. Wt: 293.371
InChI Key: VJRQQDCZOMZDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as IBMX, is a selective inhibitor of cyclic nucleotide phosphodiesterases. It has been widely used in scientific research for its ability to increase intracellular levels of cyclic AMP and cyclic GMP.

Scientific Research Applications

Synthesis and Derivatives

The compound 7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, due to its structural complexity and functional groups, serves as a pivotal molecule in the synthesis of various chemical compounds. For instance, Behforouz et al. (1996) explored novel syntheses pathways for quinolinediones, which are known for their potent antitumor properties, through a series of steps starting from commercially available precursors and involving nitration, reduction-acylation, and oxidation steps. The efficient preparation of these compounds underscores the potential of purine derivatives in medicinal chemistry, particularly in the development of anticancer agents (Behforouz et al., 1996).

Pharmacological Potential

Further, the modification of purine structures has been investigated for their binding affinity and pharmacological effects on various serotonin receptors, which are critical in the treatment of psychiatric disorders. Chłoń-Rzepa et al. (2013) conducted studies on a series of arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, introducing hydrophobic substituents to select potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, demonstrating the compound's versatility in the design of new psychotropic drugs (Chłoń-Rzepa et al., 2013).

Structural Insights

On a structural level, purine derivatives like 7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione provide valuable insights into molecular conformations and intermolecular interactions. Karczmarzyk et al. (1995) detailed the crystal structure of a theophylline derivative, emphasizing the planarity of the purine ring and the significance of intramolecular hydrogen bonding in stabilizing the molecule's conformation. Such studies are crucial in understanding the molecular basis of drug-receptor interactions and optimizing drug design (Karczmarzyk et al., 1995).

properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)-8-(propan-2-ylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-8(2)7-19-10-11(16-13(19)15-9(3)4)17(5)14(21)18(6)12(10)20/h8-9H,7H2,1-6H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRQQDCZOMZDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NC(C)C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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